molecular formula C11H25NO2 B13855180 2-[2-(Heptylamino)ethoxy]ethanol

2-[2-(Heptylamino)ethoxy]ethanol

Cat. No.: B13855180
M. Wt: 203.32 g/mol
InChI Key: VIPNYVIFJCFTER-UHFFFAOYSA-N
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Description

2-[2-(Heptylamino)ethoxy]ethanol is an organic compound with the molecular formula C9H21NO2. It is a clear, colorless liquid that is miscible with water and many organic solvents. This compound is used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Heptylamino)ethoxy]ethanol typically involves the reaction of heptylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:

    Reaction of Heptylamine with Ethylene Oxide: Heptylamine is reacted with ethylene oxide in the presence of a catalyst such as potassium hydroxide. The reaction is carried out at a temperature of around 50-60°C and under an inert atmosphere to prevent oxidation.

    Purification: The crude product is purified by distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often used to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Heptylamino)ethoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces secondary or tertiary amines.

    Substitution: Produces halides or esters.

Scientific Research Applications

2-[2-(Heptylamino)ethoxy]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biological processes and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(Heptylamino)ethoxy]ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

2-[2-(Heptylamino)ethoxy]ethanol can be compared with other similar compounds such as:

    2-[2-(Dimethylamino)ethoxy]ethanol: Similar in structure but with a dimethylamino group instead of a heptylamino group.

    2-[2-(Aminoethoxy)ethanol]: Contains an amino group instead of a heptylamino group.

Uniqueness

The presence of the heptylamino group in this compound imparts unique properties such as increased hydrophobicity and potential for specific interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H25NO2

Molecular Weight

203.32 g/mol

IUPAC Name

2-[2-(heptylamino)ethoxy]ethanol

InChI

InChI=1S/C11H25NO2/c1-2-3-4-5-6-7-12-8-10-14-11-9-13/h12-13H,2-11H2,1H3

InChI Key

VIPNYVIFJCFTER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCCOCCO

Origin of Product

United States

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